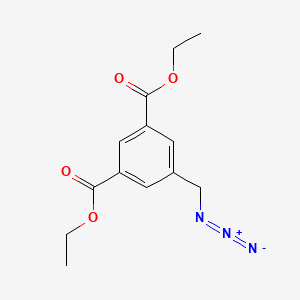![molecular formula C4H12N2O2 B14181865 1-[(2-Aminoethyl)amino]ethane-1,2-diol CAS No. 921618-39-5](/img/structure/B14181865.png)
1-[(2-Aminoethyl)amino]ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(2-Aminoethyl)amino]ethane-1,2-diol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ethylenediamine under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where ethylene oxide and ethylenediamine are combined. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through distillation and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Aminoethyl)amino]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Results in simpler amines.
Substitution: Forms various substituted amines and alcohols.
Applications De Recherche Scientifique
1-[(2-Aminoethyl)amino]ethane-1,2-diol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a chelating agent and is involved in the stabilization of proteins and enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as a precursor in drug synthesis.
Industry: Employed in the production of surfactants, emulsifiers, and corrosion inhibitors
Mécanisme D'action
The mechanism by which 1-[(2-Aminoethyl)amino]ethane-1,2-diol exerts its effects involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and stabilizing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the hydroxyl group.
Ethylenediamine: A simpler amine without the hydroxyl group.
Aminoethylethanolamine: Contains both amine and hydroxyl groups but differs in the arrangement of atoms
Uniqueness
1-[(2-Aminoethyl)amino]ethane-1,2-diol is unique due to its combination of amine and hydroxyl functional groups, which confer distinct chemical reactivity and versatility in various applications .
Propriétés
Numéro CAS |
921618-39-5 |
|---|---|
Formule moléculaire |
C4H12N2O2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
1-(2-aminoethylamino)ethane-1,2-diol |
InChI |
InChI=1S/C4H12N2O2/c5-1-2-6-4(8)3-7/h4,6-8H,1-3,5H2 |
Clé InChI |
OPMDOWQLMDOOMW-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)
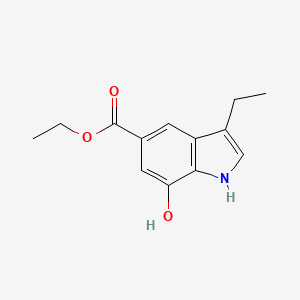
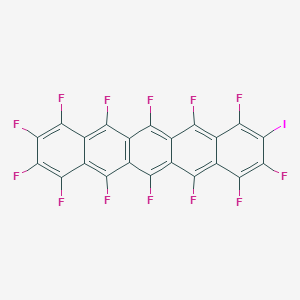

![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
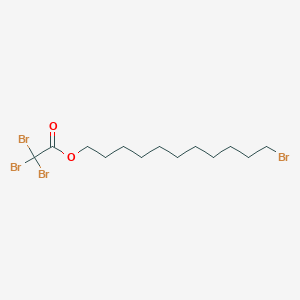
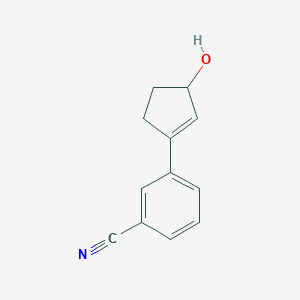
![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
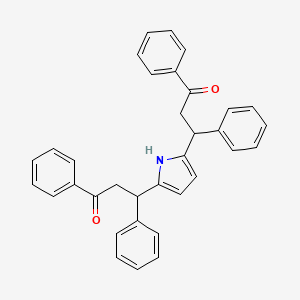

![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
